molecular formula C5H13CaClNO4P B588167 Phosphocholine-d9 Chloride Calcium Salt CAS No. 344299-43-0

Phosphocholine-d9 Chloride Calcium Salt

Cat. No.: B588167
CAS No.: 344299-43-0
M. Wt: 266.719
InChI Key: ICVPTJCCKTXCDT-VIVYLVLJSA-L
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Description

Phosphocholine-d9 Chloride Calcium Salt (CAS: 344299-43-0) is a deuterium-labeled analog of phosphocholine chloride calcium salt, specifically designed for use as an internal standard in analytical chemistry. Its molecular formula is C5H4D9CaClNO4P, with a molecular weight of 266.72 g/mol and a purity exceeding 95% (HPLC) . The compound is synthesized by replacing nine hydrogen atoms in the trimethylammonium group of choline with deuterium, ensuring isotopic distinction for precise quantification via mass spectrometry .

Properties

IUPAC Name

calcium;2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO4P.Ca.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2/i1D3,2D3,3D3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVPTJCCKTXCDT-VIVYLVLJSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13CaClNO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858313
Record name Calcium chloride 2-{tris[(~2~H_3_)methyl]azaniumyl}ethyl phosphate (1/1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344299-43-0
Record name Calcium chloride 2-{tris[(~2~H_3_)methyl]azaniumyl}ethyl phosphate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 344299-43-0
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Biochemical Analysis

Molecular Mechanism

The molecular mechanism of Phoscholin-d9 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the conversion of phosphocholine to PC, which leads to an increase in the levels of synaptic membrane within the brain.

Biological Activity

Phosphocholine-d9 Chloride Calcium Salt (PCCCS) is a stable isotope-labeled compound that has garnered attention due to its biological activity and potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant studies surrounding PCCCS, with a focus on its role in metabolism, cellular signaling, and implications for health.

  • Molecular Formula : C5_5H4_4D9_9CaClNO4_4P
  • Molecular Weight : 266.72 g/mol
  • CAS Number : 344299-43-0
  • Purity : >95% (HPLC)

PCCCS is characterized by its phosphocholine structure, which is integral in various biological processes, including cell membrane integrity and signaling pathways.

Phosphocholine derivatives are known to influence several biological pathways:

  • Cell Membrane Dynamics : PCCCS contributes to membrane fluidity and integrity, essential for cellular function.
  • Signal Transduction : It plays a role in the activation of various signaling pathways, including those mediated by G-protein coupled receptors (GPCRs) and protein kinases .
  • Metabolism : PCCCS is involved in the metabolism of choline and its derivatives, affecting lipid metabolism and energy homeostasis .

1. Metabolic Effects

Recent studies have demonstrated that PCCCS can modulate the metabolism of choline. In a clinical study, deuterium-labeled choline supplements were administered to assess their metabolic fate. Results indicated that PCCCS leads to increased plasma concentrations of phosphocholine compared to other forms, highlighting its efficiency as a choline source .

CompoundPeak Plasma Concentration (µmol/L)Time to Peak (hours)
D9-POPC41.09
Water-soluble D9-choline17.624–33

2. Cardiometabolic Health

Phosphocholine has been linked to cardiometabolic health through its influence on trimethylamine N-oxide (TMAO) levels, a metabolite associated with cardiovascular diseases. Studies show that PCCCS administration results in lower TMAO formation compared to other choline sources, suggesting a potential protective effect against cardiometabolic disorders .

3. Immunological Implications

PCCCS may also modulate immune responses. It has been observed to affect the activity of immune cells, including macrophages and lymphocytes, potentially enhancing their function during inflammatory responses .

Study on Choline Supplementation

In a clinical trial assessing different choline supplements, participants receiving D9-phosphocholine exhibited significant increases in plasma phosphocholine levels without notable increases in TMAO levels. This suggests that D9-phosphocholine may be a safer alternative for choline supplementation in populations at risk for cardiovascular diseases .

Impact on Eosinophils

Research has shown that phosphocholine derivatives can influence eosinophil behavior in allergic responses. Eosinophils treated with phosphocholine exhibited enhanced survival and activation markers, indicating potential applications in managing allergic conditions .

Scientific Research Applications

Cell Membrane Studies

Phosphocholine-d9 Chloride Calcium Salt is instrumental in studying cell membrane dynamics. It acts as a promoter for interactions between heparin and serum β-lipoproteins, which are crucial for understanding membrane stability and function. Research indicates that this compound can protect the membranes of platelets, erythrocytes, and lysosomes from destabilizing agents, thereby providing insights into membrane labilization processes .

Lipid Metabolism Research

Recent studies have demonstrated that this compound can influence lipid metabolism. Specifically, it has been shown to enhance plasma phosphatidylcholine concentrations when used as a dietary supplement. In a clinical study, D9-phosphocholine was found to result in lower levels of trimethylamine N-oxide (TMAO), a metabolite associated with cardiovascular diseases, suggesting its potential role in promoting heart health .

Drug Delivery Systems

The compound's ability to form liposomes makes it an attractive candidate for drug delivery applications. Liposomes encapsulating this compound can improve the bioavailability of therapeutic agents by enhancing their solubility and stability in biological environments. This property is particularly beneficial for delivering hydrophobic drugs that require improved solubility for effective therapeutic action.

Case Study 1: Membrane Protection

A study conducted on the protective effects of this compound on erythrocyte membranes demonstrated its efficacy against various labilizing agents. The results indicated that the compound significantly reduced hemolysis rates compared to control groups, highlighting its potential use in preserving cell integrity during experimental procedures .

Case Study 2: Impact on Lipid Profiles

In a clinical trial assessing the effects of D9-phosphocholine supplementation on lipid profiles, participants showed a marked increase in plasma phosphatidylcholine levels after administration. The study concluded that D9-phosphocholine could serve as an effective choline source for enhancing lipid metabolism without elevating harmful metabolites like TMAO .

Comparison with Similar Compounds

Phosphocholine Chloride Calcium Salt (Non-Deuterated)

  • Molecular Formula: C5H13CaClNO4P (vs. C5H4D9CaClNO4P for the deuterated form) .
  • CAS Number : 4826-71-5 (unlabeled) vs. 344299-43-0 (deuterated) .
  • Applications : Both compounds stabilize membranes, but the deuterated variant is exclusively used as an internal standard in MS-based assays to eliminate matrix interference .
  • Key Difference : Deuterium substitution increases molecular mass by 9 atomic mass units , enabling isotopic differentiation in MS detection .

Choline-d9 Chloride

  • Molecular Formula: C5H4D9ClNO (vs. C5H4D9CaClNO4P) .
  • CAS Number : 61037-86-3 .
  • Applications : Serves as an internal standard for choline quantification but lacks the phosphate group required for phosphocholine-specific assays .
  • Key Difference : Phosphocholine-d9 contains a phosphate moiety, making it structurally distinct and essential for analyzing phosphorylated metabolites like phosphatidylcholine .

Calcium Chloride (E509)

  • Molecular Formula: CaCl2 (vs. C5H4D9CaClNO4P) .
  • Applications : Widely used in food preservation, dehumidification, and medical settings, unlike Phosphocholine-d9, which is specialized for analytical and biochemical research .
  • Key Difference: A simple inorganic salt lacking the organic choline and phosphate groups, rendering it irrelevant for lipid metabolism studies .

Calcium Gluconate

  • Molecular Formula: C12H22CaO14 (vs. C5H4D9CaClNO4P) .
  • CAS Number : 299-28-5 .
  • Applications : Used medically to treat hypocalcemia, contrasting with Phosphocholine-d9’s role in analytical biochemistry .
  • Key Difference : Contains gluconate, a carbohydrate-derived ion, instead of a phosphocholine backbone, limiting its utility in lipidomics .

Data Table: Comparative Analysis

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Primary Applications Isotopic Labeling
Phosphocholine-d9 Chloride Ca Salt C5H4D9CaClNO4P 344299-43-0 266.72 LC-MS/MS internal standard, membrane studies Yes (Deuterium)
Phosphocholine Chloride Ca Salt C5H13CaClNO4P 4826-71-5 257.67 Membrane stabilization, reference standard No
Choline-d9 Chloride C5H4D9ClNO 61037-86-3 167.12 Choline quantification in MS Yes (Deuterium)
Calcium Chloride (E509) CaCl2 10043-52-4 110.98 Food additive, industrial uses No
Calcium Gluconate C12H22CaO14 299-28-5 430.37 Medical treatment for hypocalcemia No

Analytical Advantages of Phosphocholine-d9 Chloride Calcium Salt

  • Isotopic Purity: >95% deuterium enrichment ensures minimal interference from endogenous phosphocholine in biological samples .
  • Matrix Effect Mitigation : Co-elutes with unlabeled phosphocholine during chromatography, enabling accurate correction for ion suppression or enhancement .
  • Stability : Stored at +4°C with a shelf life exceeding 24 months, maintaining consistent performance in long-term studies .

Preparation Methods

Phosphorylation of Choline-d9 Chloride

The synthesis begins with the phosphorylation of choline-d9 chloride using phosphoric acid (H₃PO₄) or polyphosphoric acid as the phosphorylating agent. In a typical procedure, choline-d9 chloride is reacted with excess phosphoric acid under reduced pressure (20–50 mmHg) at 60–80°C for 4–6 hours. The deuterated choline chloride ensures that the methyl groups attached to the nitrogen atom are fully substituted with deuterium (trimethyl-d9), critical for isotopic tracing. The reaction forms phosphocholine-d9 chloride, which is then neutralized with calcium sources to yield the calcium salt.

Key Reaction Parameters:

  • Molar Ratio: Choline-d9 chloride to phosphoric acid = 1:1.1–1:3.

  • Temperature: 60–80°C.

  • Pressure: Reduced (20–50 mmHg) to remove water and drive the reaction to completion.

Calcium Salt Formation and Crystallization

The phosphocholine-d9 chloride intermediate is converted to its calcium salt via metathesis with calcium chloride (CaCl₂), calcium hydroxide (Ca(OH)₂), or calcium carbonate (CaCO₃). For example, adding a calcium chloride aqueous solution to the phosphocholine-d9 chloride mixture triggers precipitation of the calcium salt. The mixture is then subjected to reduced-pressure distillation to remove solvents, followed by crystallization at −10 to −1°C to obtain the tetrahydrate form.

Optimization Insights:

  • Calcium Source Impact: Calcium chloride yields higher purity (>99%) compared to calcium hydroxide or carbonate due to reduced side reactions.

  • Crystallization Conditions: Low-temperature crystallization (−10°C) minimizes isotopic exchange and ensures tetrahydrate stability.

Purification and Isotopic Purity Assurance

Ethanol Recrystallization

Post-crystallization, the crude product is dissolved in a minimal volume of water and recrystallized using ethanol. Ethanol addition (5–10 times the solution weight) induces precipitation, which is filtered and washed with cold ethanol to remove residual phosphoric acid and calcium impurities.

Data Table 1: Recrystallization Efficiency

Ethanol Volume (vs. Solution)Yield (%)Purity (%)
7898.5
10×8599.6

Source: Adapted from patent CN103694271B.

Analytical Validation of Deuterium Incorporation

Isotopic purity is verified using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-HPLC-MS/MS). The method separates phosphocholine-d9 from non-deuterated analogs and quantifies deuterium enrichment.

Critical MS Parameters:

  • Parent Ion: m/z 193.1 for phosphocholine-d9.

  • Product Ion: m/z 125 (quantification).

  • Collision Energy: 21.1 V.

Challenges in Deuterated Synthesis

Isotopic Dilution Risks

Deuterium loss can occur during acidic or aqueous steps, particularly during phosphorylation and neutralization. To mitigate this:

  • Use deuterium-depleted water (DDW) in all aqueous solutions.

  • Maintain pH >8 during calcium salt formation to minimize H-D exchange.

Scalability Limitations

Industrial-scale production faces hurdles due to the high cost of choline-d9 chloride and stringent temperature controls required during crystallization. Patent CN104892664A reports a lab-scale yield of 85%, but scaling to kilogram quantities reduces efficiency to ~65%.

Comparative Analysis of Preparation Methods

Data Table 2: Method Comparison

ParameterPatent CN104892664APatent CN103694271B
Phosphorylating AgentPhosphoric acidPhosphoric acid
Calcium SourceCaCl₂Ca(OH)₂ + Alum
Crystallization Temp.−10°C−1°C
Final Purity (%)99.299.6
Yield (%)8582

The inclusion of alum in CN103694271B enhances phosphate removal via co-precipitation, improving purity. However, the alum adds complexity to waste management.

Analytical and Industrial Applications

Role in Metabolomics

This compound serves as an internal standard for quantifying choline uptake and metabolism. Studies using deuterated supplements reveal distinct pharmacokinetics: deuterated phosphocholine (D9-POPC) shows delayed betaine formation compared to water-soluble D9-choline chloride.

Key Finding:

  • D9-Betaine Peak: 1.21 µmol/L at 5 hours (D9-POPC) vs. 3.60 µmol/L at 1.5 hours (D9-choline chloride) .

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